molecular formula C16H15NO4S B353980 N-(3-acetylphenyl)-2-(phenylsulfonyl)acetamide CAS No. 712320-02-0

N-(3-acetylphenyl)-2-(phenylsulfonyl)acetamide

Cat. No.: B353980
CAS No.: 712320-02-0
M. Wt: 317.4g/mol
InChI Key: HCAWJINKDUCDNI-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-(phenylsulfonyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a 3-acetylphenyl group attached to the nitrogen atom of the acetamide backbone and a phenylsulfonyl moiety at the α-carbon position. This structure confers unique electronic and steric properties, making it a candidate for pharmacological investigations. The phenylsulfonyl group is electron-withdrawing, enhancing stability and influencing intermolecular interactions, while the acetylphenyl substituent may modulate solubility and target binding .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-12(18)13-6-5-7-14(10-13)17-16(19)11-22(20,21)15-8-3-2-4-9-15/h2-10H,11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAWJINKDUCDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

This two-step protocol involves synthesizing 2-(phenylsulfonyl)acetic acid followed by its conversion to the corresponding acid chloride and subsequent coupling with 3-acetylaniline:

Step 1: Synthesis of 2-(Phenylsulfonyl)Acetic Acid
Phenylsulfonyl chloride reacts with sodium acetate in a nucleophilic substitution:

PhSO2Cl+CH3COONaPhSO2CH2COONa+NaCl\text{PhSO}2\text{Cl} + \text{CH}3\text{COONa} \rightarrow \text{PhSO}2\text{CH}2\text{COONa} + \text{NaCl}

The sodium salt is acidified to yield 2-(phenylsulfonyl)acetic acid (yield: 85–90%).

Step 2: Formation of the Acid Chloride and Coupling
Thionyl chloride converts the acid to its chloride, which reacts with 3-acetylaniline in dichloromethane (DCM) with triethylamine (Et3_3N) as a base:

PhSO2CH2COCl+3-AcetylanilineEt3N, DCMThis compound\text{PhSO}2\text{CH}2\text{COCl} + \text{3-Acetylaniline} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{this compound}

Key Parameters :

  • Temperature: 0–25°C

  • Molar ratio: 1:1.2 (aniline:acid chloride)

  • Yield: 50–55%

Limitations

  • Low yield due to steric hindrance from the 3-acetyl group.

  • Competing hydrolysis of the acid chloride in polar solvents.

Copper-Catalyzed C–H Arylsulfonylation

Methodology

Adapted from Cu(OTf)2_2-mediated reactions, this one-pot approach introduces the phenylsulfonyl group via C–H activation on preformed N-(3-acetylphenyl)acetamide:

Reaction Scheme :

N-(3-Acetylphenyl)acetamide+PhSO2NaCu(OTf)2,DABCOThis compound\text{N-(3-Acetylphenyl)acetamide} + \text{PhSO}2\text{Na} \xrightarrow{\text{Cu(OTf)}2, \text{DABCO}} \text{this compound}

Conditions :

  • Catalyst: Cu(OTf)2_2 (10 mol%)

  • Ligand: DABCO (1.5 equiv)

  • Solvent: DMSO, 80°C, 12 hours

  • Yield: 72–78%

Advantages Over Direct Acylation

  • Avoids handling moisture-sensitive acid chlorides.

  • Enables late-stage functionalization, simplifying intermediate purification.

Bromine Substitution Approach

Patent-Based Synthesis (CN109824537A)

This five-step route leverages bromine as a leaving group for subsequent sulfonylation:

Step 1: Acetylation of 2-Aminophenol

2-Aminophenol+Acetic anhydrideN-(2-Hydroxyphenyl)acetamide(Yield: 84–88%)\text{2-Aminophenol} + \text{Acetic anhydride} \rightarrow \text{N-(2-Hydroxyphenyl)acetamide} \quad (\text{Yield: 84–88\%})

Step 2: Methoxylation
Protecting the hydroxyl group with methyl iodide:

N-(2-Hydroxyphenyl)acetamide+CH3IN-(2-Methoxyphenyl)acetamide(Yield: 82%)\text{N-(2-Hydroxyphenyl)acetamide} + \text{CH}_3\text{I} \rightarrow \text{N-(2-Methoxyphenyl)acetamide} \quad (\text{Yield: 82\%})

Step 3: Bromination
Electrophilic bromination at the 5-position:

N-(2-Methoxyphenyl)acetamide+Br2N-(5-Bromo-2-methoxyphenyl)acetamide(Yield: 78–80%)\text{N-(2-Methoxyphenyl)acetamide} + \text{Br}_2 \rightarrow \text{N-(5-Bromo-2-methoxyphenyl)acetamide} \quad (\text{Yield: 78–80\%})

Step 4: Acetylation and Demethylation
Introducing the acetyl group and removing methyl protection:

N-(5-Bromo-2-methoxyphenyl)acetamideAlCl3,AcClN-(3-Acetyl-5-bromo-2-hydroxyphenyl)acetamide(Yield: 65–70%)\text{N-(5-Bromo-2-methoxyphenyl)acetamide} \xrightarrow{\text{AlCl}_3, \text{AcCl}} \text{N-(3-Acetyl-5-bromo-2-hydroxyphenyl)acetamide} \quad (\text{Yield: 65–70\%})

Step 5: Sulfonylation
Substituting bromine with phenylsulfonyl using NaSO2_2Ph and Pd/C:

N-(3-Acetyl-5-bromo-2-hydroxyphenyl)acetamide+NaSO2PhThis compound(Yield: 60–65%)\text{N-(3-Acetyl-5-bromo-2-hydroxyphenyl)acetamide} + \text{NaSO}_2\text{Ph} \rightarrow \text{this compound} \quad (\text{Yield: 60–65\%})

Optimization Insights

  • Catalyst Loading : Pd/C at 5 wt% maximizes substitution efficiency.

  • Solvent : Ethanol/water mixtures (3:1) reduce side reactions.

Comparative Analysis of Methods

Parameter Direct Acylation C–H Arylsulfonylation Bromine Substitution
Yield50–55%72–78%60–65%
Steps215
CostModerateHigh (catalyst)Low
ScalabilityLimitedModerateHigh
Functional Group ToleranceLowHighModerate

Experimental Optimization and Challenges

Solvent Selection

  • Polar aprotic solvents (DMSO, DMF) enhance Cu-catalyzed reactions but complicate product isolation.

  • Dichloromethane minimizes side reactions in acylation but requires strict anhydrous conditions.

Temperature Effects

  • C–H Activation : Yields drop below 70°C due to insufficient catalyst turnover.

  • Bromine Substitution : Elevated temperatures (>80°C) promote debromination .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(phenylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-(3-acetylphenyl)-2-(phenylsulfonyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(phenylsulfonyl)acetamide involves its interaction with specific molecular targets. The acetyl and sulfonyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

A. Substituents at the α-Carbon Position

N-(3-Acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide (CAS: 1105219-08-6) The phenylsulfonyl group is replaced with a benzofuran-oxazole hybrid. Molecular Formula: C₂₁H₁₆N₂O₄ .

N-(3-Acetylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

  • Features an imidazole-thioether group instead of phenylsulfonyl. The sulfur atom may improve redox activity, while the imidazole ring could facilitate hydrogen bonding .

B. Aromatic Ring Modifications

N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) Replaces phenylsulfonyl with a quinazoline-sulfonyl group.

N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide Incorporates a thiazolidinone ring fused to the sulfonyl group. This adds conformational rigidity and may enhance selectivity for cysteine proteases .

Physicochemical Properties

  • Spectroscopic Data :
    • IR : N-H and C-H stretches (~3400 cm⁻¹), C=O (~1700 cm⁻¹), and S=O (~1300 cm⁻¹) consistent across sulfonamides .
    • ¹H-NMR : Aromatic protons (δ 7.5–8.2 ppm) and acetyl methyl groups (δ 2.1–2.5 ppm) align with analogs .
  • Solubility : Phenylsulfonyl groups reduce water solubility compared to thioether or morpholine derivatives .

Biological Activity

N-(3-acetylphenyl)-2-(phenylsulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features an acetamide group and a phenylsulfonyl moiety, which contribute to its biological reactivity. Its molecular formula is C15_{15}H15_{15}N1_{1}O3_{3}S1_{1}. The unique combination of functional groups allows for various interactions with biological systems, enhancing its potential therapeutic applications.

The compound's mechanism of action involves interactions with specific molecular targets, primarily through hydrogen bonding and electrostatic interactions facilitated by the acetyl and sulfonyl groups. These interactions may modulate enzyme activity or receptor signaling pathways, leading to its observed biological effects.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The compound's structure allows it to penetrate bacterial cell walls and disrupt essential cellular processes.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been demonstrated in various in vitro studies. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in cellular models.

Case Study:
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in cytokine levels compared to untreated controls, suggesting a potential role in managing inflammatory diseases.

3. Anticancer Potential

Recent investigations have explored the anticancer properties of this compound. In vitro assays on various cancer cell lines indicate that the compound induces apoptosis and inhibits cell proliferation.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10.5
A549 (Lung Cancer)15.7
HeLa (Cervical Cancer)12.3

Research Findings:
In a study assessing the compound's effect on MCF-7 cells, it was found to activate caspase pathways leading to apoptosis, further supporting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound Name Key Features Biological Activity
N-(4-acetylanilino)-2-(phenylsulfonyl)acetamideContains an aniline derivativeModerate antimicrobial activity
N-(3-acetylanilino)-2-(methylsulfonyl)acetamideVariation in sulfonamide substituentLimited anti-inflammatory effects
N-(3-acetylanilino)-2-phenylethanamideSimpler acetamide structureLower reactivity and biological activity

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